![molecular formula C14H21NO4 B044519 tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate CAS No. 112113-57-2](/img/structure/B44519.png)
tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate, also known as tert-butyl rosmarinic acid (tBRA), is a derivative of rosmarinic acid that has been synthesized and studied for its potential pharmacological properties. Rosmarinic acid is a natural compound found in various plants, including rosemary, sage, and thyme, and has been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities. Tert-butyl rosmarinic acid is a modified form of rosmarinic acid that has been designed to enhance its bioavailability and activity.
作用机制
The mechanism of action of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. Tert-butyl rosmarinic acid has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes. It has also been shown to inhibit the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines.
生化和生理效应
Tert-butyl rosmarinic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that tBRA can protect cells from oxidative stress and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that tBRA can reduce inflammation and oxidative stress in animal models of various diseases, including colitis, arthritis, and diabetes.
实验室实验的优点和局限性
Tert-butyl rosmarinic acid has several advantages for lab experiments, including its stability and solubility in aqueous solutions. Its modified structure also enhances its bioavailability and activity compared to rosmarinic acid. However, tBRA is a synthetic compound that may have limitations in terms of its relevance to natural compounds found in plants. Further studies are needed to determine the optimal conditions for using tBRA in lab experiments.
未来方向
There are several future directions for the study of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and neurodegenerative diseases. Further studies are needed to determine the optimal dose and route of administration for tBRA in these contexts. Another area of interest is the development of novel derivatives of tBRA with enhanced pharmacological properties. Overall, the study of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid has the potential to contribute to the development of new therapies for various diseases.
合成方法
Tert-butyl rosmarinic acid can be synthesized through a multistep process that involves the protection of the hydroxyl groups in rosmarinic acid, followed by the introduction of a tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate group at the hydroxyl position. The resulting compound can then be deprotected to yield tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid. The synthesis of tBRA has been optimized to improve the yield and purity of the final product.
科学研究应用
Tert-butyl rosmarinic acid has been studied for its potential pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer activities. In vitro studies have shown that tBRA can scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.
属性
CAS 编号 |
112113-57-2 |
|---|---|
产品名称 |
tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate |
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-9(15-13(18)19-14(2,3)4)12(17)10-6-5-7-11(16)8-10/h5-9,12,16-17H,1-4H3,(H,15,18)/t9-,12+/m1/s1 |
InChI 键 |
FPHQSOHXOSHSDJ-SKDRFNHKSA-N |
手性 SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



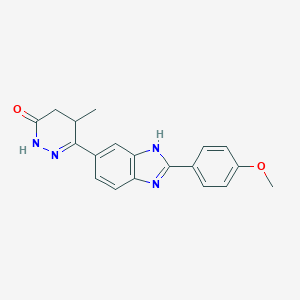
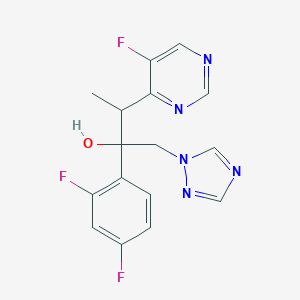


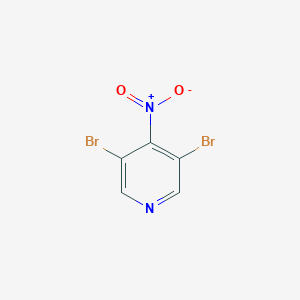
![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
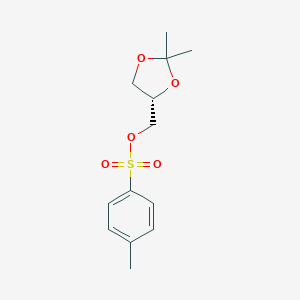

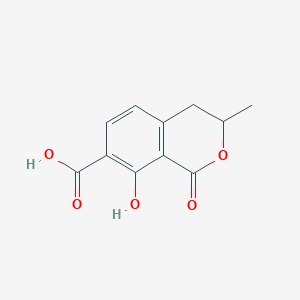
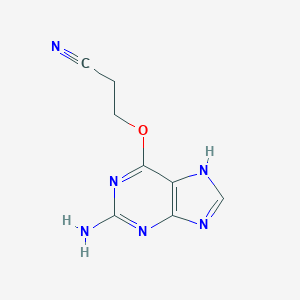

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)